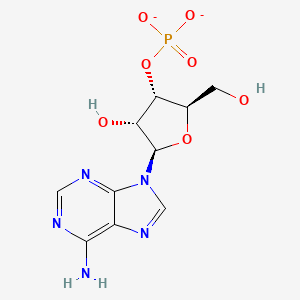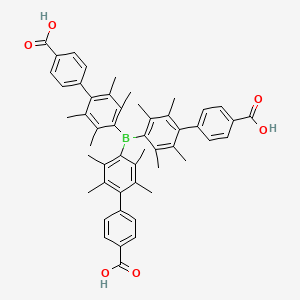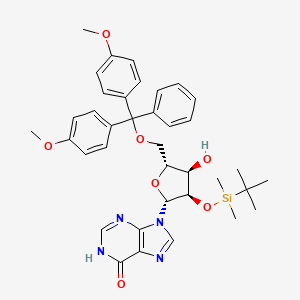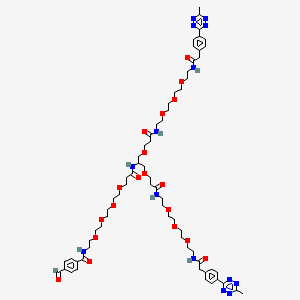
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is a complex organic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their significant biochemical and antioxidant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate typically involves multi-step organic reactions. The process often starts with the preparation of the benzoyl and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include:
- Hydroxybenzoic acids
- Isoquinoline derivatives
- Catalysts such as palladium or copper complexes
- Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
- Batch reactors for controlled reaction conditions
- Continuous flow reactors for efficient production
- Purification steps such as crystallization or chromatography to obtain the final product in high purity
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
- Quinones from oxidation reactions
- Alcohols from reduction reactions
- Substituted aromatic compounds from substitution reactions
科学的研究の応用
1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of functional materials and pharmaceuticals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) in inflammation.
Signal Transduction: It can modulate signaling pathways like NF-κB, which is involved in immune response and cell survival.
類似化合物との比較
Gallic Acid: Another hydroxybenzoic acid with antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
Ellagic Acid: Exhibits anticancer and cardioprotective effects.
Uniqueness: 1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate is unique due to its combination of benzoyl and isoquinoline structures, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.
特性
分子式 |
C17H13NO8 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2 |
InChIキー |
QHAUFGIHMBUQKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)


![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)




![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
